6-Hydroxyhexadecanoic acid
Overview
Description
6-Hydroxyhexadecanoic acid, also known as Juniperic acid or 16-Hydroxypalmitic acid, is an omega-hydroxy long-chain fatty acid . It is a derivative of palmitic acid, substituted at position 16 by a hydroxy group . This compound is a key monomer of cutin in the plant cuticle and plays a role as a plant metabolite .
Synthesis Analysis
The synthesis of 6-Hydroxyhexadecanoic acid involves the conversion of palmitic acid to juniperic acid by various enzymes, including cytochrome P450 . A synthetic omega oxidation pathway in Saccharomyces cerevisiae has been designed to produce C10 and C12 α, ω-DCAs from renewable sugars and fatty acids by introducing a heterogeneous cytochrome P450 CYP94C1 and cytochrome reductase ATR1 .
Molecular Structure Analysis
The molecular formula of 6-Hydroxyhexadecanoic acid is C16H32O3 . The InChI representation is InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19)
. The molecular weight is 272.42 g/mol .
Physical And Chemical Properties Analysis
6-Hydroxyhexadecanoic acid is an omega-hydroxy-long-chain fatty acid and a hydroxypalmitic acid . It is a conjugate acid of a 16-hydroxyhexadecanoate .
Scientific Research Applications
Analytical Chemistry Applications
6-Hydroxyhexadecanoic acid has been used as a chemical marker in the determination of lipopolysaccharides. Techniques like gas chromatography-mass spectrometry (GC-MS) have been employed for analyzing its derivatives. These methods are instrumental in characterizing lipopolysaccharides in various environments, including bacteria-contaminated pharmacological products (Mielniczuk et al., 1992).
Role in Molecular Studies
In monolayer studies, hydroxyhexadecanoic acids, including 6-Hydroxyhexadecanoic acid, have been used to understand the behavior of molecules with secondary hydrophilic groups. These studies provide insights into the immersion mechanisms and the interfacial behavior of such molecules, which is valuable in understanding surface phenomena and the stability of monomolecular films (Kellner & Cadenhead, 1978), (Kellner & Cadenhead, 1979).
Applications in Lipid Research
Research has been conducted on the occurrence of isomers of dihydroxyhexadecanoic acid in plant cutins and suberins. These studies help in understanding the biosynthesis of these important biopolymers in plants (Holloway & Deas, 1971).
Chemical Synthesis
6-Hydroxyhexadecanoic acid has also been a subject of interest in the field of chemical synthesis. Studies include its synthesis from various chemical routes, providing a basis for the production of this compound in laboratory settings (Nesmeyanov et al., 1960).
Biotechnology Applications
In biotechnology, 6-Hydroxyhexadecanoic acid has been studied for its potential in creating biodegradable polymers. For instance, it can be synthesized directly from cyclohexane by recombinant bacteria, showcasing its potential as a sustainable polymer building block (Bretschneider et al., 2021).
Lipopolysaccharide Analysis
The structural analysis of lipid A from Porphyromonas gingivalis lipopolysaccharide, which involves 6-Hydroxyhexadecanoic acid, has been conducted to elucidate its chemical structure. This research is crucial for understanding the biochemical properties of such bacterial components (Kumada et al., 1995).
Safety And Hazards
properties
IUPAC Name |
6-hydroxyhexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMIUMCETWCTHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311451 | |
Record name | 6-Hydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyhexadecanoic acid | |
CAS RN |
58763-57-8 | |
Record name | 6-Hydroxyhexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58763-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxyhexadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112192 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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